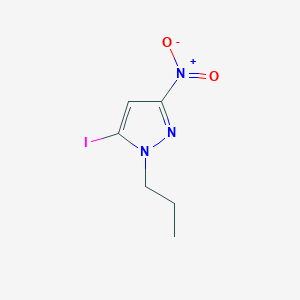

5-Iodo-3-nitro-1-propyl-1H-pyrazole

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H8IN3O2 |

|---|---|

Poids moléculaire |

281.05 g/mol |

Nom IUPAC |

5-iodo-3-nitro-1-propylpyrazole |

InChI |

InChI=1S/C6H8IN3O2/c1-2-3-9-5(7)4-6(8-9)10(11)12/h4H,2-3H2,1H3 |

Clé InChI |

AXCXYTYWVJNWGY-UHFFFAOYSA-N |

SMILES canonique |

CCCN1C(=CC(=N1)[N+](=O)[O-])I |

Origine du produit |

United States |

Synthetic Methodologies for 5 Iodo 3 Nitro 1 Propyl 1h Pyrazole

Strategies for Pyrazole (B372694) Ring Formation

The foundational step in the synthesis is the construction of the pyrazole ring itself. The two most prevalent strategies for assembling this five-membered heterocycle are cycloaddition reactions and condensation reactions. nih.gov

[3+2] Cycloaddition reactions represent a powerful and versatile method for constructing the pyrazole core. organic-chemistry.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile. nih.gov In the context of pyrazole synthesis, a common 1,3-dipole is a diazo compound or a nitrile imine, which reacts with an alkyne or an alkene that can serve as an alkyne equivalent. nih.gov

The Huisgen 1,3-dipolar cycloaddition, for instance, can utilize nitrile imines reacting with appropriately substituted alkenes, which function as alkyne synthons. nih.gov These reactions can proceed with high regioselectivity, which is crucial for establishing the correct substitution pattern on the resulting pyrazole. nih.govacs.org For the synthesis of a precursor to the target molecule, a [3+2] cycloaddition could be envisioned between a nitrile imine and a halogenated alkene, which upon elimination, yields the aromatic pyrazole ring. nih.gov The versatility of this method allows for the introduction of various substituents, making it a cornerstone in modern heterocyclic chemistry. nih.govresearchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| Dipole | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nitrile Imines | Trisubstituted Bromoalkene | Base-mediated | 1,3,4,5-tetrasubstituted pyrazoles | nih.gov |

| Sydnones | 2-Alkynyl-1,3-dithianes | Base-mediated | 1,3,4-trisubstituted pyrazoles | acs.org |

| Diazo Compounds | Alkynyl Bromides | In situ generation | 3,5-diaryl-4-bromo-3H-pyrazoles | researchgate.net |

This table presents generalized examples of cycloaddition reactions and is not specific to the direct synthesis of 5-Iodo-3-nitro-1-propyl-1H-pyrazole.

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net This reaction provides a direct route to the pyrazole scaffold. To obtain the specific substitution pattern of the target molecule, one would start with a precursor such as a 1,3-diketone bearing the functionalities that will become the iodo and nitro groups, or groups that can be converted into them.

A significant challenge in this approach arises when using unsymmetrical 1,3-dicarbonyl compounds, as the reaction with a substituted hydrazine can lead to a mixture of two regioisomers. nih.govnih.gov The regioselectivity is influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine. nih.gov For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones can yield two isomers, although specific conditions can favor one over the other. nih.gov

The general pathway involves the initial reaction of hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov

Regioselective Introduction of the Propyl Substituent

Once the substituted 3-nitro-5-iodo-1H-pyrazole core is synthesized, the final step is the introduction of the propyl group onto one of the ring nitrogen atoms. This is typically achieved through N-alkylation. A critical aspect of this step is regioselectivity, as unsymmetrical pyrazoles have two distinct nitrogen atoms (N1 and N2) that can be alkylated.

The alkylation of the pyrazole N-H group is a common transformation. The choice of the propylating agent (e.g., 1-bromopropane, 1-iodopropane, or propyl triflate) and the reaction conditions will dictate the efficiency and outcome of the reaction.

The classical approach to N-alkylation involves the deprotonation of the pyrazole's N-H group with a base, followed by nucleophilic attack on an alkyl halide. semanticscholar.org Common bases used for this purpose include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and hydrides (NaH). The choice of base and solvent can influence the ratio of N1 to N2 alkylated products. For instance, the use of basic modified molecular sieves has been reported as an efficient catalytic system for pyrazole alkylation. researchgate.net A catalyst-free Michael reaction has also been developed for highly regioselective N1-alkylation of pyrazoles bearing versatile functional groups like nitro groups. semanticscholar.orgfigshare.com

Table 2: Common Conditions for Base-Catalyzed N-Alkylation of Pyrazoles

| Base | Solvent | Propylating Agent | General Applicability | Reference |

|---|---|---|---|---|

| NaH | DMF, THF | Propyl bromide, Propyl iodide | General, strong base | semanticscholar.org |

| K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | Propyl bromide | Milder conditions | researchgate.net |

| KOH/Al₂O₃ | Acetonitrile | Propyl bromide | Heterogeneous catalysis | researchgate.net |

This table provides general conditions and is not exhaustive.

More recently, acid-catalyzed methods for N-alkylation of pyrazoles have been developed, offering an alternative to base-mediated protocols. semanticscholar.orgmdpi.com One such method employs trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst like camphorsulfonic acid (CSA). semanticscholar.orgmdpi.comresearchgate.net This approach provides good yields of N-alkyl pyrazoles. semanticscholar.orgmdpi.com For unsymmetrical pyrazoles, this method can produce a mixture of regioisomers, with the major product often determined by steric factors. mdpi.com The reaction is believed to proceed through a carbocation-like intermediate. semanticscholar.org

Another approach involves gas-phase N-alkylation using solid acid catalysts like crystalline aluminosilicates or aluminophosphates. google.comgoogle.com In this method, the pyrazole and an alcohol (e.g., propanol) are passed over the heated catalyst, yielding the N-alkylated pyrazole. google.comgoogle.com This method can be highly efficient and avoids the formation of salt by-products. google.com

Table 3: Acid-Catalyzed N-Alkylation of Pyrazoles

| Alkylating Agent | Catalyst | Phase | Key Features | Reference |

|---|---|---|---|---|

| Propyl trichloroacetimidate | Camphorsulfonic acid (CSA) | Liquid | Alternative to strong base methods | semanticscholar.orgmdpi.comresearchgate.net |

| Propanol | Crystalline Aluminosilicate (e.g., H-ZSM-5) | Gas | High yield, no salt by-products | google.comgoogle.com |

This table showcases examples of acid-catalyzed systems.

N-Alkylation Approaches with Propylating Agents

Transition Metal-Catalyzed N-Alkylation Strategies

Transition metal catalysis offers a powerful tool for the N-alkylation of pyrazoles, providing an alternative to traditional methods that often require harsh basic conditions. mdpi.comsemanticscholar.org These catalyzed reactions can proceed under milder conditions and offer a degree of control over the regioselectivity of alkylation. nih.gov While direct transition metal-catalyzed N-propylation of a pre-functionalized 5-iodo-3-nitropyrazole is not extensively documented, the general principles of these methods are applicable.

Various transition metals, including palladium, have been utilized for the N-alkylation of azoles with allylic alcohols. semanticscholar.org These reactions provide access to a wide range of functionalized pyrazoles in a single step. nih.gov The choice of catalyst and ligands is crucial in directing the alkylation to the desired nitrogen atom of the pyrazole ring.

Influence of Steric and Electronic Factors on N-Alkylation Regioselectivity

The regioselectivity of N-alkylation in unsymmetrical pyrazoles is a critical aspect of the synthesis, governed by a combination of steric and electronic factors. acs.orgresearchgate.net When alkylating a pyrazole, the incoming alkyl group can attach to either of the two nitrogen atoms, leading to two possible regioisomers.

Steric Hindrance: Bulky substituents on the pyrazole ring can hinder the approach of the alkylating agent to the adjacent nitrogen atom. mdpi.comsemanticscholar.org This steric hindrance favors alkylation at the less hindered nitrogen. For instance, in the case of 3-methyl-5-phenyl-1H-pyrazole, alkylation with phenethyl trichloroacetimidate yields a 2.5:1 ratio of the N1 to N2 alkylated products, with the major product resulting from alkylation at the less sterically hindered nitrogen. mdpi.com

Electronic Effects: The electronic nature of the substituents on the pyrazole ring also plays a significant role. acs.org Electron-withdrawing groups can decrease the nucleophilicity of the adjacent nitrogen atom, disfavoring alkylation at that position. Conversely, electron-donating groups can enhance the nucleophilicity and promote alkylation.

Computational studies have been employed to understand and predict the regioselectivity of N-alkylation. uab.cat These studies, combined with experimental results, provide a framework for designing syntheses that favor the desired regioisomer. rsc.org In some cases, enzymatic methods have been developed to achieve high regioselectivity in pyrazole alkylation, offering a green and efficient alternative. nih.govuni-stuttgart.denih.gov

Selective Iodination at the C-5 Position of the Pyrazole Ring

The introduction of an iodine atom at the C-5 position of the pyrazole ring is a key step in the synthesis of the target molecule. Several methods can be employed for this transformation, each with its own advantages and limitations.

Electrophilic Iodination Protocols for Pyrazoles

Electrophilic iodination is a common method for introducing iodine onto aromatic and heteroaromatic rings. acs.orgrsc.org This typically involves the use of an iodine source and an oxidizing agent or a pre-formed electrophilic iodine species.

Common iodinating agents include molecular iodine (I₂) in the presence of an oxidant, N-iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). nih.govorganic-chemistry.org The reactivity of the pyrazole ring towards electrophilic substitution is influenced by the substituents already present. Electron-donating groups generally activate the ring, facilitating iodination, while electron-withdrawing groups deactivate it.

For pyrazoles, iodination often occurs at the C-4 position. beilstein-journals.org However, by carefully controlling the reaction conditions and the nature of the substituents, selective iodination at other positions can be achieved. For instance, the use of I₂ with ceric ammonium (B1175870) nitrate (B79036) (CAN) as a mild oxidant has been shown to be effective for the iodination of certain pyrazoles. nih.gov The choice of solvent can also influence the outcome of the reaction. organic-chemistry.org

Oxidative Iodination Methodologies in Pyrazole Synthesis

One such system is the use of potassium iodide (KI) with an oxidant like hydrogen peroxide (H₂O₂) in an acidic medium. researchgate.net This method is considered a "green" approach as it often uses water as a solvent and produces water as the main byproduct. researchgate.net Hypervalent iodine reagents can also mediate the electrophilic iodination of pyrazoles. beilstein-journals.org

Directed Iodination Strategies for Positional Control

Achieving regioselective iodination at the C-5 position, especially in the presence of other directing groups, can be challenging. Directed iodination strategies offer a solution by utilizing a directing group to guide the iodine to the desired position.

One powerful strategy involves the lithiation of the pyrazole ring followed by quenching with an iodine source. nih.gov Treatment of a 1-aryl-3-CF₃-pyrazole with n-butyllithium (n-BuLi) at low temperatures selectively deprotonates the C-5 position, creating a lithium pyrazolide intermediate. This intermediate can then be trapped with elemental iodine to exclusively yield the 5-iodo derivative. nih.gov This method provides excellent positional control, overriding the inherent electronic preferences of the pyrazole ring for electrophilic substitution. Such strategies are crucial for the synthesis of specifically substituted pyrazoles for various applications, including as inhibitors for Janus Kinase 1. nih.govnih.gov

Directed Nitration at the C-3 Position of the Pyrazole Ring

The final key step in the synthesis of this compound is the introduction of a nitro group at the C-3 position. The directing effect of the existing substituents on the pyrazole ring is paramount for achieving this regioselectivity.

The nitration of pyrazoles is typically achieved using a mixture of nitric acid and a strong acid like sulfuric acid, or with other nitrating agents such as acetyl nitrate. researchgate.netrsc.org The position of nitration is highly dependent on the substituents present on the ring. researchgate.netsemanticscholar.org

In the context of a 1-propyl-5-iodopyrazole, the propyl group at N-1 and the iodine at C-5 will influence the position of the incoming nitro group. Generally, the nitration of N-alkylpyrazoles tends to occur at the C-4 position. However, the presence of a bulky group at C-5 could potentially direct the nitration to the C-3 position due to steric hindrance.

A common strategy for synthesizing 3-nitropyrazoles involves the nitration of pyrazole to form N-nitropyrazole, which then undergoes a thermal rearrangement to yield 3-nitro-1H-pyrazole. guidechem.comnih.govchemicalbook.com This rearrangement can be influenced by the solvent and reaction conditions. nih.gov For a pre-alkylated pyrazole, direct nitration would be the more likely pathway. The synthesis of related compounds like 3-methyl-1-nitro-1H-pyrazole has been achieved through the nitration of 3-methylpyrazole (B28129) with acetyl nitrate, followed by thermal rearrangement. chemicalbook.com

The synthesis of highly substituted pyrazoles, including those with nitro groups, is an active area of research, particularly for the development of energetic materials and compounds with specific biological activities. nih.govnih.gov

Regiocontrol in Nitration Reactions of Pyrazole Derivatives

The selective introduction of a nitro group at a specific position on the pyrazole ring is a critical step in the synthesis of nitro-pyrazole derivatives. The directing influence of substituents already present on the ring, the choice of nitrating agent, and the reaction conditions all play a pivotal role in determining the final product's regiochemistry. researchgate.netresearchgate.net

Pyrazole and its derivatives are π-excessive aromatic systems, making them reactive towards electrophiles. researchgate.net However, the presence of two nitrogen atoms complicates the nitration process. Direct nitration can be challenging, often leading to a mixture of isomers or degradation of the pyrazole ring under harsh acidic conditions. researchgate.net Common nitrating agents include mixtures of nitric acid and sulfuric acid, or nitric acid with acetic anhydride. researchgate.netnih.gov

For N-unsubstituted pyrazoles, nitration can first occur at the N1 position to form an N-nitropyrazole intermediate. This intermediate can then undergo thermal or acid-catalyzed rearrangement to yield C-nitropyrazoles, typically favoring the 3-nitro or 4-nitro isomers depending on the conditions and other substituents. nih.gov For instance, N-nitropyrazole can be rearranged in sulfuric acid to produce 4-nitropyrazole. nih.gov

When a substituent is already present on the pyrazole ring, it exerts a strong directing effect. For example, the nitration of 1-methylpyrazole (B151067) with various nitrating agents primarily yields 1-methyl-4-nitropyrazole. nih.gov Similarly, in the synthesis of the precursor for Sildenafil, a 1-methyl-3-propyl-1H-pyrazole-5-carboxylic ethyl ester is nitrated at the 4-position using a mixture of fuming nitric acid and concentrated sulfuric acid. researchgate.net The regioselectivity is governed by the electronic and steric effects of the substituents on the pyrazole ring.

A study on the direct nitration of various five-membered heterocycles, including pyrazoles, utilized a milder system of nitric acid/trifluoroacetic anhydride, which successfully produced mononitro derivatives in good yields. researchgate.net This method offers an alternative to the harsher traditional conditions.

The table below summarizes different conditions and outcomes for pyrazole nitration, highlighting the importance of regiocontrol.

| Starting Material | Nitrating Agent/Conditions | Major Product(s) | Reference |

| Pyrazole | HNO₃/H₂SO₄ then rearrangement | 3-Nitropyrazole | nih.gov |

| Pyrazole | N-nitration followed by rearrangement in H₂SO₄ | 4-Nitropyrazole | nih.gov |

| 4-Iodopyrazole (B32481) | Fuming HNO₃ / Octahedral zeolite | 4-Nitropyrazole | nih.gov |

| 1-Methylpyrazole | Various nitrating agents | 1-Methyl-4-nitropyrazole | nih.gov |

| 3-Iodo-1-methyl-1H-pyrazole | Conc. HNO₃ / Conc. H₂SO₄, 60°C | 3-Iodo-1-methyl-4-nitro-1H-pyrazole | chemicalbook.com |

| 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | Fuming HNO₃ / Conc. H₂SO₄ | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | researchgate.net |

| Various Pyrazoles | HNO₃ / Trifluoroacetic anhydride | Mononitro derivatives | researchgate.net |

Nitrodeiodination as a Route to Nitro-Substituted Pyrazoles

Nitrodeiodination, the replacement of an iodine atom with a nitro group, presents a powerful and regioselective method for the synthesis of nitropyrazoles. researchgate.net This strategy is particularly useful when direct nitration lacks selectivity or when the desired isomer is difficult to access through other routes. The C-I bond is relatively weak and susceptible to electrophilic attack by a nitronium ion (NO₂⁺).

A key advantage of nitrodeiodination is that iodination of pyrazoles can often be achieved with high regioselectivity. The subsequent replacement of the iodo group with a nitro group then proceeds at that specific position, ensuring excellent control over the final product's structure. For example, the synthesis of 4-nitropyrazole (4-NP) can be accomplished via the nitrodeiodination of 4-iodopyrazole using fuming nitric acid with a solid catalyst like octahedral zeolite. nih.gov

Research has demonstrated the effectiveness of nitrodeiodination on polyiodopyrazoles using nitric acid with Faujasite, a type of zeolite. researchgate.net This method is notable for its simplicity, speed, and avoidance of strong acids like sulfuric acid or oleum, making it a more environmentally friendly approach. researchgate.net It has been successfully applied to synthesize various nitropyrazoles, including 1-methyl-3,4,5-trinitropyrazole from its iodinated precursor. researchgate.net

The table below illustrates examples of nitrodeiodination reactions on pyrazole substrates.

| Starting Material | Reagents | Product | Significance | Reference |

| 4-Iodopyrazole | Fuming HNO₃, Octahedral zeolite/silica | 4-Nitropyrazole | Provides a route to a key intermediate. | nih.gov |

| Polyiodopyrazoles | Nitric acid/Faujasite | Polynitropyrazoles | Simple, rapid, and avoids strong acids. | researchgate.net |

| 4-Bromopyrazoles | Nitrating mixture in 80% H₂SO₄ | 4-Nitro products (via nitrodebromination) | Demonstrates similar reactivity with other halogens. | researchgate.net |

Mechanistic Considerations for Nitro Group Introduction

The introduction of a nitro group onto a pyrazole ring can proceed through several mechanisms, primarily depending on the substrate and the reaction conditions. The most common mechanism is electrophilic aromatic substitution (SEAr). In this process, a nitronium ion (NO₂⁺), typically generated from a mixture of nitric and sulfuric acids, acts as the electrophile. researchgate.net The π-electron-rich pyrazole ring attacks the nitronium ion, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the nitro-substituted pyrazole. The regioselectivity of this attack is dictated by the electronic effects of the substituents already on the ring.

Another important mechanism involves the rearrangement of an N-nitropyrazole intermediate. nih.gov In this pathway, the pyrazole nitrogen is first nitrated to form an N-nitro compound. Under the influence of heat or acid, the nitro group migrates from the nitrogen atom to a carbon atom of the pyrazole ring. This rearrangement often proceeds through a complex mechanism and the final position of the nitro group (e.g., C3 or C4) can be controlled by the choice of solvent and reaction conditions. nih.gov

Theoretical studies, such as those using molecular electron density theory (MEDT), have also been employed to elucidate the mechanisms of reactions that form nitro-substituted pyrazoles. nih.gov For instance, in the reaction of a nitrylimine with a nitroalkene, a [3+2] cycloaddition occurs, followed by an elimination step to yield the final aromatic nitropyrazole. These computational approaches help to understand the favorability and regioselectivity of different reaction pathways. nih.gov

Sequential Synthesis and One-Pot Strategies for Multifunctionalized Pyrazoles

The demand for structurally complex and diverse pyrazole derivatives has driven the development of sequential and one-pot synthetic strategies. researchgate.net These approaches offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times by avoiding the isolation and purification of intermediates. organic-chemistry.org

One-pot syntheses often involve the combination of multiple reaction steps in a single flask. For example, efficient one-pot, three-component procedures have been developed for the synthesis of 3,5-disubstituted 1H-pyrazoles from aromatic aldehydes, tosylhydrazine, and terminal alkynes. organic-chemistry.org This method proceeds through the in-situ formation of a tosylhydrazone, which then undergoes a cycloaddition reaction with the alkyne. organic-chemistry.org Similarly, 3,5-diarylpyrazoles can be prepared in a one-pot reaction between aryl aldehyde hydrazones and substituted acetophenones. researchgate.netnih.gov

Sequential one-pot strategies allow for the controlled, stepwise construction of highly functionalized molecules. A successful one-pot, three-step protocol has been reported for synthesizing polysubstituted 4-(5-(trifluoromethyl)-1H-pyrazol-4-yl)-1H-1,2,3-triazoles. researchgate.net This sequence involves a Sonogashira cross-coupling, a desilylation, and a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, all performed in a single pot to achieve a complex heterocyclic system. researchgate.net

These advanced synthetic strategies are highly valuable for creating multifunctionalized pyrazoles like this compound. A plausible sequential approach could involve the initial construction of a 1-propyl-3-substituted pyrazole, followed by regioselective iodination at the 5-position and, finally, a controlled nitration or nitrodeiodination at the 3-position. The ability to perform these transformations sequentially in one pot would represent a highly efficient route to the target compound and its analogs.

The following table provides examples of one-pot and sequential syntheses for pyrazole derivatives.

| Strategy | Reactants | Product Type | Key Features | Reference |

| One-Pot, Three-Component | Aromatic aldehydes, Tosylhydrazine, Terminal alkynes | 3,5-Disubstituted 1H-pyrazoles | High efficiency, avoids toxic diazo reagents. | organic-chemistry.org |

| One-Pot, Two-Component | Hydrazones of aryl aldehydes, Substituted acetophenones | 3,5-Diarylpyrazoles | Modular and good to excellent yields. | researchgate.netnih.gov |

| Sequential One-Pot, Three-Step | Bromo-pyrazole, Alkyne, Azide source | Polysubstituted pyrazolyl-1,2,3-triazoles | Sequential Sonogashira, desilylation, and CuAAC. | researchgate.net |

| Base-Promoted Regio-divergent Cyclization | Hydrazines, Alkynyl silane | Silicone-substituted pyrazoles | Streamlined one-pot approach in water. | rsc.org |

Advanced Spectroscopic and Structural Characterization of 5 Iodo 3 Nitro 1 Propyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy would be the primary technique to confirm the placement of the propyl group and to probe the electronic environment of the single proton on the pyrazole (B372694) ring. The spectrum would be expected to show distinct signals for the propyl chain's methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups. The chemical shifts and coupling patterns of these signals would confirm the n-propyl substitution at the N1 position. A key feature would be the signal for the C4-H proton on the pyrazole ring, the chemical shift of which would be significantly influenced by the adjacent electron-withdrawing nitro group and the bulky iodo substituent.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| C4-H | ~7.5 - 8.5 | Singlet (s) | N/A |

| N1-CH₂ -CH₂-CH₃ | ~4.2 - 4.5 | Triplet (t) | ~7-8 |

| N1-CH₂-CH₂ -CH₃ | ~1.8 - 2.1 | Sextet (sxt) | ~7-8 |

| N1-CH₂-CH₂-CH₃ | ~0.9 - 1.1 | Triplet (t) | ~7-8 |

Note: The expected values are estimations based on similar structures and are subject to variation based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy is crucial for confirming the carbon skeleton of the molecule. The spectrum would display distinct signals for each of the six carbon atoms in 5-Iodo-3-nitro-1-propyl-1H-pyrazole. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) would provide definitive evidence for the substitution pattern. The C3 carbon, attached to the electron-withdrawing nitro group, would appear at a lower field, while the C5 carbon, bearing the iodo group, would be significantly shielded. The propyl group carbons would appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C3 | ~150 - 160 |

| C4 | ~110 - 120 |

| C5 | ~80 - 90 |

| N1-C H₂-CH₂-CH₃ | ~50 - 60 |

| N1-CH₂-C H₂-CH₃ | ~20 - 30 |

| N1-CH₂-CH₂-C H₃ | ~10 - 15 |

Note: The expected values are estimations based on similar structures and are subject to variation based on the solvent and experimental conditions.

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common, would offer direct insight into the electronic environment of the three nitrogen atoms within the molecule. The chemical shifts of the pyrazole ring nitrogens (N1 and N2) and the nitro group nitrogen (NO₂) would be highly sensitive to the substitution pattern and electronic effects within the heterocycle. This technique would unequivocally confirm the N-propylation at the N1 position and provide valuable data on the electronic structure of the nitro group.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula (C₆H₈IN₃O₂). The analysis would reveal the molecular ion peak [M]⁺, and the isotopic pattern would be characteristic of a molecule containing one iodine atom. Furthermore, analysis of the fragmentation pattern would provide structural information, likely showing the loss of the propyl group, the nitro group, and other characteristic fragments.

Expected Mass Spectrometry Data:

| Ion | Expected m/z |

| [M]⁺ | 296.97 |

| [M - NO₂]⁺ | 250.97 |

| [M - C₃H₇]⁺ | 253.93 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the nitro group, the C-H bonds of the propyl group and the pyrazole ring, and the C-N and C=N bonds of the pyrazole ring.

Expected FTIR Data:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric NO₂ stretch | ~1520 - 1560 |

| Symmetric NO₂ stretch | ~1340 - 1380 |

| C-H stretch (aliphatic) | ~2850 - 3000 |

| C-H stretch (aromatic) | ~3100 - 3150 |

| C=N stretch (pyrazole ring) | ~1450 - 1550 |

| C-I stretch | ~500 - 600 |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Should this compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles in the solid state. It would also reveal the three-dimensional arrangement of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or stacking interactions. This data is invaluable for understanding the molecule's conformation and how it packs in the solid state. Currently, no public crystallographic data is available for this specific compound.

Single-Crystal X-ray Diffraction Data Analysis

To understand the three-dimensional structure of this compound, we can analyze the crystallographic data of a similar compound, 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid. This related molecule shares key substituents, including a propyl group and a nitro group attached to the pyrazole ring.

The crystal structure of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid reveals a monoclinic crystal system with the space group P21/c. researchgate.net The unit cell parameters are a = 4.5811(16) Å, b = 19.734(7) Å, c = 11.812(4) Å, and β = 101.181(11)°. researchgate.net The structure was determined at a temperature of 296(2) K. researchgate.net

In this molecule, the pyrazole ring is not perfectly planar with its substituents. The dihedral angles between the pyrazole ring and the carboxyl group and the nitro group are 48.8° and 52.2°, respectively. researchgate.net This deviation from planarity is likely due to steric hindrance between the bulky substituents. The propyl group also exhibits some conformational flexibility, as indicated by the torsion angles within the alkyl chain. researchgate.net

Interactive Data Table: Crystallographic Data for 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net

| Parameter | Value |

| Empirical Formula | C₈H₁₁N₃O₄ |

| Formula Weight | 213.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.5811(16) |

| b (Å) | 19.734(7) |

| c (Å) | 11.812(4) |

| β (°) | 101.181(11) |

| Volume (ų) | 1047.6(6) |

| Z | 4 |

| Temperature (K) | 296(2) |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Elucidation of Tautomeric Preferences and Intermolecular Interactions

The substitution pattern on the pyrazole ring plays a crucial role in determining its tautomeric form and the nature of its intermolecular interactions. nih.govencyclopedia.pub For 1-substituted pyrazoles, such as this compound, annular tautomerism is not possible as the N1 position is blocked by the propyl group.

The intermolecular interactions in the crystal structure of pyrazole derivatives are diverse and significantly influence their packing. In the case of 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, intermolecular O-H···N hydrogen bonds are observed between the carboxylic acid group and a nitrogen atom of the pyrazole ring of an adjacent molecule, forming a one-dimensional chain. researchgate.net Additionally, weak C-H···O hydrogen bonds contribute to the stability of the crystal structure. researchgate.net

For this compound, the absence of a carboxylic acid group means that the strong O-H···N hydrogen bonding motif will not be present. Instead, other intermolecular interactions will dominate. The presence of the nitro group allows for potential C-H···O interactions with the propyl group or the pyrazole ring of neighboring molecules. mdpi.com

Computational and Theoretical Investigations of 5 Iodo 3 Nitro 1 Propyl 1h Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and properties of molecules. researchgate.net By approximating the many-electron problem in terms of the electron density, DFT offers a balance of accuracy and computational cost, making it suitable for analyzing molecules of moderate size like 5-Iodo-3-nitro-1-propyl-1H-pyrazole. researchgate.net

Electronic Structure Analysis and Molecular Orbital Calculations

The arrangement of electrons within a molecule dictates its stability, reactivity, and spectroscopic properties. DFT calculations are used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. biomedres.us The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. biomedres.usirjweb.com A smaller gap generally suggests higher reactivity. biomedres.us For this compound, the electron-withdrawing nature of the nitro group and the iodo atom is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack. DFT calculations, often using functionals like B3LYP, can precisely quantify these energies. irjweb.comreddit.com

Table 1: Representative Frontier Molecular Orbital Properties (Calculated via DFT) Note: The following data are illustrative, based on typical calculations for similar nitro-substituted heterocyclic compounds.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -7.58 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.12 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.46 | Indicator of chemical reactivity and stability |

Another key aspect of electronic structure analysis is the distribution of charge across the molecule. Mulliken population analysis is a method used to estimate the partial atomic charges on each atom. wikipedia.org This analysis can reveal the electrophilic and nucleophilic sites within the molecule. In this compound, the nitrogen atoms of the nitro group and the oxygen atoms would be expected to carry significant negative charge, while the carbon atom attached to the nitro group and the iodo atom would be more electrophilic. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. nih.gov These maps plot the electrostatic potential onto the electron density surface, with red indicating regions of high electron density (nucleophilic) and blue indicating regions of low electron density (electrophilic). For this pyrazole (B372694), the MEP would likely show a strong negative potential around the nitro group and a positive or near-neutral potential around the C-I bond, guiding potential intermolecular interactions. nih.gov

Prediction of Reactivity and Regioselectivity

DFT calculations are instrumental in predicting how a molecule will react and at which position. The regioselectivity of chemical reactions is heavily influenced by the electronic properties of the substrate. mdpi.comnih.gov For this compound, several reaction types can be computationally explored.

In electrophilic aromatic substitution, the incoming electrophile will target regions of high electron density. Conversely, nucleophilic substitution is likely to occur at electron-deficient sites. The iodine atom at the 5-position is a potential leaving group in nucleophilic substitution reactions. Analysis of the LUMO's spatial distribution can indicate the most probable site for nucleophilic attack. Often, the largest lobe of the LUMO is centered on the carbon atom bearing the best leaving group.

Furthermore, local reactivity descriptors derived from DFT, such as Fukui functions, can provide a more quantitative prediction of reactive sites. nih.gov These functions identify which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. Such analyses are crucial for planning synthetic routes and avoiding the formation of undesired regioisomers. nih.gov

Conformational Analysis of the Propyl Moiety

Computational chemists can perform a potential energy surface (PES) scan to identify the most stable conformers. wayne.edu This involves systematically rotating the dihedral angles of the propyl chain (e.g., the C-C-N-N and C-C-C-N angles) and calculating the relative energy at each step. nih.gov The resulting energy profile reveals the global and local energy minima, which correspond to the most stable and metastable conformers, respectively. For the 1-propyl group, staggered conformations (anti and gauche) are generally more stable than eclipsed conformations due to reduced steric hindrance.

Table 2: Illustrative Relative Energies of Propyl Group Conformations Note: This table presents hypothetical data to illustrate the results of a potential energy surface scan. Energies are relative to the most stable conformer.

| Conformer | Dihedral Angle (C1'-N1-N2-C3) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 0.85 |

| Eclipsed | ~0° | 4.50 |

Solvent Effects on Molecular Properties

Chemical reactions are typically performed in a solvent, which can significantly influence molecular properties and reactivity. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for these effects in DFT calculations. wikipedia.orgohio-state.edu

In the PCM approach, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the chosen solvent. uni-muenchen.de The model calculates the electrostatic interaction between the solute and the polarizable continuum. By performing DFT calculations with PCM, one can predict how properties like molecular geometry, dipole moment, and the energies of frontier orbitals change from the gas phase to a solution phase. researchgate.net For a polar molecule like this compound, increasing the polarity of the solvent is expected to increase its dipole moment and stabilize charged or highly polar states.

Table 3: Representative Solvent Effects on Molecular Dipole Moment (Calculated via DFT/PCM) Note: The data is illustrative, showing the expected trend for a polar molecule.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | 4.2 |

| Toluene | 2.4 | 5.1 |

| Acetone | 20.7 | 6.5 |

| Water | 78.4 | 7.0 |

Mechanistic Pathway Elucidation for Synthetic Transformations and Reactions

DFT is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. By mapping the reaction pathway, chemists can gain a deeper understanding of how reactants are converted into products. rsc.orgresearchgate.net This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating the activation energies. rsc.org

For the synthesis of this compound, several key transformations could be studied. For example, the nitration of the pyrazole ring is a crucial step. nih.gov Computational studies can compare different nitrating agents and pathways, determining the activation barriers for nitration at various positions on the ring to explain the observed regioselectivity. Similarly, the N-alkylation step to introduce the propyl group can be modeled to understand its mechanism. Elucidating these pathways helps in optimizing reaction conditions, such as temperature and catalyst choice, to improve yields and selectivity. mdpi.com

Quantitative Structure-Property Relationships (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their calculated molecular descriptors. nih.gov These models are valuable for predicting properties that are difficult or time-consuming to measure experimentally, such as solubility, pKa, or boiling point.

To develop a QSPR model for pyrazole derivatives including this compound, a dataset of related compounds with known experimental values for a specific property would be assembled. nih.gov For each compound in the series, a set of molecular descriptors would be calculated using DFT. These can include electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), topological descriptors (e.g., molecular volume, surface area), and quantum chemical descriptors (e.g., atomic charges). nih.gov

Using statistical methods like multiple linear regression (MLR), a mathematical equation is derived that links the descriptors to the property of interest. researchgate.net The predictive power of the model is then validated using internal and external validation techniques. nih.gov A robust QSPR model could then be used to accurately predict the physicochemical parameters of new, unsynthesized pyrazole derivatives.

Advanced Applications of 5 Iodo 3 Nitro 1 Propyl 1h Pyrazole Derivatives

Role as Ligands in Catalysis

The coordination chemistry of pyrazoles is rich and varied, making them highly effective ligands in a multitude of catalytic processes. nih.govsouthwales.ac.uk The nitrogen atoms of the pyrazole (B372694) ring can coordinate to a wide range of transition metals, and the substituents on the ring play a crucial role in tailoring the steric and electronic environment of the metal center, thereby influencing the activity and selectivity of the catalyst.

Homogeneous Catalysis Applications

Derivatives of 5-Iodo-3-nitro-1-propyl-1H-pyrazole are well-suited for use as ligands in homogeneous catalysis. In this context, the ligand and the metal salt form a soluble complex that catalyzes reactions in the liquid phase. The N-propyl group on the pyrazole ring enhances the solubility of the resulting metal complexes in common organic solvents, a key requirement for homogeneous catalysis.

The electronic properties of the pyrazole ligand are critical to the performance of the catalyst. The strong electron-withdrawing nature of the nitro group at the 3-position of the pyrazole ring would significantly influence the electron density at the coordinating nitrogen atoms. This can be leveraged to tune the Lewis acidity of the metal center, which is a key parameter in many catalytic reactions. For instance, in reactions involving the activation of small molecules, a more electrophilic metal center can be highly beneficial.

Research on various pyrazole-based ligands has demonstrated their effectiveness in a range of homogeneous catalytic reactions. The flexibility in their synthesis allows for the creation of a diverse library of ligands with tailored properties. nih.gov

Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity (MLC) is a powerful concept in catalysis where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking steps of a catalytic cycle. wikipedia.org While many examples of MLC involve protic pyrazoles with an N-H bond that can act as a proton shuttle, N-substituted pyrazoles like the derivatives of this compound can also participate in cooperative catalysis through other mechanisms.

The pyrazole ring itself can act as a Lewis basic site, interacting with substrates. Furthermore, the substituents on the pyrazole ring can be designed to have functional groups that can engage in cooperative interactions. For example, while the primary subject compound does not have a protic N-H, derivatives could be synthesized where the propyl chain is functionalized with a group capable of hydrogen bonding or other interactions. The synergistic action of the metal center and the ligand can lead to novel reaction pathways and enhanced catalytic efficiency. nih.gov

Specific Catalytic Transformations (e.g., Transfer Hydrogenation, Cross-Coupling)

Transfer Hydrogenation:

Transfer hydrogenation is a widely used method for the reduction of ketones, imines, and other unsaturated compounds, typically using an alcohol as the hydrogen source. Ruthenium and other transition metal complexes with pyrazole-containing ligands have shown exceptional activity in this transformation. scholaris.caresearchgate.net The design of the ligand is crucial for achieving high turnover frequencies and selectivities.

A practical and scalable catalytic system employing pyrazole ligands coordinated to manganese has been introduced for transfer hydrogenations, showcasing excellent tolerance towards a diverse array of functional groups. rsc.org Pyrazole ligands have been shown to improve the efficiency of manganese-based catalysts for these reactions. researchgate.net Ruthenium(II) complexes bearing pyrazolyl-pyridyl-pyrazole ligands have exhibited exceptionally high catalytic activity in the transfer hydrogenation of ketones. researchgate.net The incorporation of pyrazole derivatives as ligands can significantly enhance the catalytic activity for the transfer hydrogenation of various functional groups, including nitriles, heterocyclic compounds, olefins, and alkynes. scholaris.ca

Cross-Coupling Reactions:

The iodo-substituent at the 5-position of this compound makes its derivatives particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira reactions. The carbon-iodine bond is a highly effective leaving group in these palladium-catalyzed transformations, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org This provides a straightforward route to a wide variety of more complex molecules with potential applications in pharmaceuticals and materials science.

For instance, the Sonogashira cross-coupling of substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with phenylacetylene (B144264) has been studied. arkat-usa.org Notably, the isomeric 1-(1-ethoxyethyl)-4-iodo-3-nitro-1H-pyrazole successfully formed the cross-coupling product. arkat-usa.org The Negishi cross-coupling reaction has been employed for the coupling of two pyrazole rings, starting from trisubstituted 4-iodo pyrazoles. nih.gov Furthermore, 5-iodo-pyrazole derivatives have been utilized in Suzuki-Miyaura and Negishi reactions to introduce aryl and benzyl (B1604629) groups, respectively. nih.gov

| Catalyst/Ligand | Metal | Substrate | Hydrogen Source | Key Finding | Reference |

|---|---|---|---|---|---|

| Pyrazole Ligand | Mn | Alcohols | Not specified | Efficient transfer hydrogenation of various alcohols. | rsc.orgresearchgate.net |

| Pyrazolyl-pyridyl-pyrazole | Ru(II) | Ketones | Isopropyl alcohol | Exceptionally high catalytic activity with TOFs up to 720,000 h⁻¹. | researchgate.net |

| Bidentate/Tridentate Pyrazolyl Ligands | Ru | Acetophenone, Nitriles, Olefins | 2-propanol/Ethanol | Efficient reduction of a wide range of substrates. | scholaris.ca |

Contributions to Materials Science

The unique structural and electronic properties of pyrazole derivatives also make them valuable components in the design of advanced materials. Their ability to act as versatile linkers in coordination polymers and to be incorporated into organic polymers opens up avenues for creating materials with tailored functions.

Pyrazole Derivatives in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as their pore size, shape, and surface chemistry, can be precisely tuned by changing the metal or the organic linker. Pyrazole derivatives, particularly those with additional coordinating groups like carboxylic acids, are excellent candidates for organic linkers in MOFs. rsc.orgacs.org

The functionalization of the pyrazole linker is a key strategy for introducing specific properties into the MOF. researchgate.net For example, the nitro group in a derivative of this compound could enhance the interaction of the MOF with specific guest molecules through electrostatic interactions. The iodo group could serve as a site for post-synthetic modification, allowing for the introduction of further functionality after the MOF has been assembled.

Pyrazolate-based MOFs have been explored for various applications, including gas storage and separation, catalysis, and sensing. acs.orgnih.gov The robustness of the metal-pyrazolate bond can lead to MOFs with high thermal and chemical stability. For example, a robust pyrazolate metal-organic framework has been shown to be an efficient catalyst for dehydrogenative C-O cross-coupling reactions. acs.org

| MOF System | Key Feature | Application | Reference |

|---|---|---|---|

| Zn(II)-MOFs with pyrazole-functionalized carboxylic acid ligands | Anionic framework with tunable pore dimensions. | Size-selective adsorption of cationic organic dyes. | rsc.orgacs.org |

| Pyrazolate-based MOF (PCN-300) | High stability and active Cu-porphyrin centers. | Catalysis of dehydrogenative C–O cross-coupling reactions. | acs.org |

| Pyrazole-dicarboxylate based MOFs (e.g., Al-3.5-PDA) | Porous and water-stable with free pyrazole moieties. | Selective capture of formaldehyde (B43269) from indoor air. | nih.gov |

| MOFs with 4,4'-bipyrazole linkers | Bridging pyrazolate ligands coordinating to multiple metal centers. | Potential for porous materials. | nih.gov |

Integration into Polymeric Materials for Advanced Functions

The incorporation of pyrazole units into the main or side chains of polymers is a promising strategy for developing new materials with advanced functionalities. These pyrazole-containing polymers can exhibit enhanced thermal stability, specific optical properties, and the ability to coordinate with metal ions.

The synthesis of pyrazole-containing polymeric structures can be achieved through various polymerization techniques. The resulting materials can have applications in diverse fields. For example, pyrazole-containing polyamides have been investigated for their potential in liquid crystals and polymeric metal catalysis. The conjugation between the amide group and the pyrazole ring can enhance the mechanical strength and dynamical properties of the polymer.

Furthermore, the introduction of functional groups onto the pyrazole ring, such as the nitro and iodo groups in the case of this compound derivatives, can be used to tune the properties of the resulting polymer. For instance, the nitro group could enhance the polymer's electron-accepting properties, making it suitable for applications in organic electronics. The iodo group could be used for post-polymerization modification, allowing for the grafting of other molecules onto the polymer backbone.

Applications in Conductive and Photovoltaic Materials

Derivatives of this compound are emerging as a significant class of compounds in the development of advanced organic electronic materials. Their unique molecular architecture, which combines an electron-rich pyrazole core with a strongly electron-withdrawing nitro group and a reactive iodo substituent, provides a versatile platform for creating novel conductive and photovoltaic materials. The propyl group attached to the pyrazole nitrogen also plays a crucial role in ensuring solubility and processability, which are key for the fabrication of thin-film devices.

The primary application of these derivatives in materials science is centered on their use as building blocks for conjugated polymers. The presence of the iodine atom at the 5-position of the pyrazole ring is particularly advantageous for synthesis, as it provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. rsc.org These reactions are fundamental in polymer chemistry for linking different aromatic units together to form a conjugated backbone, which is essential for charge transport in organic semiconductors.

In the context of conductive materials, polymers incorporating the this compound unit are expected to exhibit n-type (electron-transporting) behavior. This is a direct consequence of the electronic properties of the pyrazole ring when substituted with a nitro group. The nitro group's strong electron-withdrawing nature significantly lowers the energy levels of the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer chain. rsc.org A lower LUMO level facilitates the injection and transport of electrons, a property that is highly sought after for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as n-type materials in organic photovoltaic (OPV) devices.

For photovoltaic applications, particularly in organic solar cells, derivatives of this compound are promising candidates for use as non-fullerene acceptors (NFAs). In a typical bulk heterojunction (BHJ) organic solar cell, an electron-donating material is blended with an electron-accepting material to form the active layer where light absorption and charge separation occur. For many years, fullerene derivatives were the dominant acceptors. However, their limitations, such as weak absorption in the visible spectrum and limited tunability of energy levels, have driven the search for alternative materials.

The structural and electronic properties of polymers derived from this compound make them excellent NFA candidates. The ability to tune the electronic properties through copolymerization with other aromatic systems allows for the precise engineering of the HOMO and LUMO energy levels. umich.edu This is critical for optimizing the open-circuit voltage (Voc) and the efficiency of charge transfer from the donor material. Research on pyrazole-containing polymers has indicated their potential in optoelectronic devices due to their favorable photophysical properties and the ability to form well-defined functional materials. researchgate.net

The introduction of the nitro group is a key strategy for designing effective electron-acceptor materials. Studies on other conjugated polymers have shown that the incorporation of strong electron-withdrawing groups, such as nitro or cyano moieties, leads to materials with low-lying HOMO and LUMO energy levels and reduced bandgaps. mdpi.comrsc.org This is beneficial for enhancing the light absorption of the acceptor material and for ensuring efficient charge separation at the donor-acceptor interface.

The table below illustrates the typical electronic properties of pyrazole-based and nitro-substituted polymers relevant to their application in organic solar cells. While specific data for polymers of this compound are not yet widely published, the values for analogous systems demonstrate the potential of this class of materials.

| Polymer Type | HOMO (eV) | LUMO (eV) | Bandgap (Eg) (eV) | Application |

| Pyrazole-containing copolymer | -5.5 to -5.8 | -3.0 to -3.5 | 2.0 to 2.5 | Donor or Acceptor in OPV |

| Nitro-substituted conjugated polymer | -5.8 to -6.2 | -3.6 to -4.0 | 1.8 to 2.2 | Non-Fullerene Acceptor |

| Cyano-substituted D-A polymer | -5.6 to -5.9 | -3.5 to -3.8 | 1.8 to 2.1 | Non-Fullerene Acceptor |

Note: The data in this table are representative values for classes of polymers and are intended for illustrative purposes.

Detailed research findings on related systems have provided a strong foundation for the development of materials based on this compound. For instance, studies on pyrazolo[3,4-b]quinoline derivatives have shown that the strategic placement of phenyl groups can influence the charge transfer characteristics of the molecule, which is a key factor in the performance of optoelectronic devices. researchgate.net Furthermore, the development of pyrazine-based polymer donors has led to high-efficiency organic solar cells, highlighting the importance of nitrogen-containing heterocycles in photovoltaic materials. rsc.org

Future Directions and Research Perspectives

Development of Novel Synthetic Routes to Complex Pyrazole (B372694) Scaffolds

The synthesis of substituted pyrazoles has traditionally relied on methods like the Knorr synthesis, which involves the condensation of hydrazines with β-dicarbonyl compounds. researchgate.net However, the future of synthesizing complex molecules like 5-Iodo-3-nitro-1-propyl-1H-pyrazole lies in the development of more sophisticated and efficient synthetic strategies.

Future research should focus on late-stage functionalization, where the core pyrazole structure is assembled first, followed by the introduction of the iodo and nitro groups. This approach offers greater flexibility and access to a wider range of analogues. Modern techniques such as C-H activation could be pivotal. nih.gov For instance, developing a regioselective C-H iodination and nitration sequence on a pre-formed 1-propyl-1H-pyrazole could streamline the synthesis.

Furthermore, the application of flow chemistry presents a promising avenue for the synthesis of nitrated pyrazole derivatives. mdpi.com Continuous flow processes can offer enhanced safety when handling potentially energetic nitro compounds and can improve reaction efficiency and scalability. mdpi.com Multicomponent reactions, which allow the assembly of complex molecules from three or more starting materials in a single step, also represent a key area for future synthetic development. nih.gov Designing a multicomponent reaction that directly yields a scaffold similar to this compound would be a significant advancement.

| Synthetic Strategy | Potential Advantages for Pyrazole Synthesis |

| Late-Stage Functionalization | Greater molecular diversity from a common intermediate. |

| C-H Activation | More atom-economical and direct routes to functionalized pyrazoles. nih.gov |

| Flow Chemistry | Improved safety, scalability, and reaction control. mdpi.com |

| Multicomponent Reactions | Increased efficiency and rapid access to complex structures. nih.gov |

Exploration of Undiscovered Reactivity Pathways for Functionalization

The existing functional groups on this compound provide a rich playground for exploring novel reactivity. The iodine atom is a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. While these are established methods, future research could explore their application to this specific sterically hindered and electronically complex substrate. This would enable the introduction of a wide array of carbon- and heteroatom-based substituents at the 5-position.

The nitro group also offers significant potential for chemical transformation. Beyond its simple reduction to an amino group, which itself provides a gateway to further functionalization, other reactions could be explored. smolecule.com For example, the development of novel catalytic systems for the selective partial reduction of the nitro group to a nitroso or hydroxylamino group would open up new avenues for derivatization. Additionally, the reactivity of the pyrazole ring itself, influenced by the strong electron-withdrawing nature of the nitro group, could be investigated for unique cycloaddition or ring-opening reactions. mdpi.com

Future studies could also focus on the synergistic reactivity between the iodo and nitro groups. For instance, investigating intramolecular cyclization reactions triggered by the reduction of the nitro group and subsequent reaction with the iodo-substituted position could lead to novel fused heterocyclic systems based on the pyrazole core.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental work. nih.gov For this compound, advanced computational modeling can be employed in several key areas.

Density Functional Theory (DFT) calculations can be used to predict the molecule's electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.net This can help in understanding the regioselectivity of further substitution reactions and in predicting the stability of potential reaction intermediates. For instance, DFT can elucidate the most likely sites for nucleophilic or electrophilic attack on the pyrazole ring, guiding the design of new functionalization strategies. researchgate.net

Molecular docking simulations could be used to predict the binding affinity of this compound and its derivatives with various biological targets. nih.gov Given that many pyrazole-containing compounds exhibit medicinal properties, these in silico studies could identify potential therapeutic applications for this class of molecules, for example, as enzyme inhibitors. nih.govnih.gov Furthermore, computational tools can aid in the design of new derivatives with optimized properties, such as enhanced binding affinity or improved pharmacokinetic profiles. tandfonline.com

| Computational Method | Application in Pyrazole Research |

| Density Functional Theory (DFT) | Prediction of reactivity, electronic structure, and spectroscopic properties. nih.gov |

| Molecular Docking | Prediction of binding modes and affinities with biological targets. nih.gov |

| MM-GBSA Calculations | Refinement of docking scores and prediction of binding free energies. tandfonline.com |

Synergistic Applications in Emerging Chemical Technologies

The unique combination of functional groups in this compound makes it a candidate for application in various emerging technologies. The high nitrogen content and the presence of a nitro group suggest potential as an energetic material or a precursor to such materials. researchgate.net The field of high-energy-density materials is continually seeking new molecules with a favorable balance of performance and stability, and nitrated pyrazoles are a known class of interest. researchgate.net

In materials science, the iodo-substituent allows for the incorporation of this pyrazole unit into larger conjugated systems through cross-coupling reactions. This could lead to the development of novel organic semiconductors, dyes, or fluorescent probes. mdpi.com The electronic properties of the resulting materials would be tunable based on the substituents introduced.

Furthermore, in the realm of medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" due to its presence in numerous approved drugs. stonybrook.edunih.gov The specific substitution pattern of this compound could be exploited to develop new therapeutic agents. For instance, after transformation of the nitro and iodo groups, the resulting library of compounds could be screened for various biological activities, including as anticancer, anti-inflammatory, or antimicrobial agents. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for preparing 5-Iodo-3-nitro-1-propyl-1H-pyrazole?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole ring. A common approach begins with the preparation of 1-propyl-1H-pyrazole, followed by nitration at the 3-position using fuming nitric acid under controlled temperatures (0–5°C) to avoid over-nitration . Subsequent iodination at the 5-position can be achieved via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–80°C . Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound. Confirmation of regioselectivity requires NMR analysis, particularly - and -NMR, to verify substitution patterns .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer : Structural validation relies on multi-spectral analysis:

- NMR : -NMR identifies the propyl chain (δ 0.9–1.5 ppm for CH, δ 1.6–1.8 ppm for CH), while the nitro group deshields adjacent protons (δ 8.5–9.0 ppm for H-4) .

- IR : Stretching vibrations for NO (~1520 cm) and C-I bonds (~500 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] (calculated for CHINO: 298.97 g/mol).

Cross-referencing with literature data for analogous compounds (e.g., 3-nitro-1-alkylpyrazoles) ensures accuracy .

Q. What are the key considerations for handling and storing this compound in laboratory settings?

- Methodological Answer :

- Stability : The nitro group renders the compound sensitive to heat and shock. Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Use aprotic solvents (e.g., DMSO, DMF) for dissolution; avoid aqueous buffers unless stability under specific pH is confirmed via kinetic studies .

- Safety : Conduct a DSC analysis to identify exothermic decomposition peaks (>200°C) and establish safe handling protocols .

Advanced Research Questions

Q. How can contradictory reports on the thermal stability of this compound be systematically resolved?

- Methodological Answer : Discrepancies often arise from variations in purity or analytical conditions. To resolve these:

- Replicate Studies : Synthesize the compound using identical protocols from conflicting reports and compare DSC/TGA profiles .

- Variable Control : Systematically test stability under different atmospheres (N vs. air) and heating rates (2–10°C/min).

- Decomposition Analysis : Use HPLC-MS to identify degradation products (e.g., denitration or deiodination byproducts) and correlate with thermal events .

Q. What strategies optimize the regioselective introduction of the iodo and nitro groups in the pyrazole ring during synthesis?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions:

- Nitration : Electron-donating groups (e.g., alkyl chains) direct nitration to the 3-position. Use HNO/HSO at 0°C to minimize competing reactions .

- Iodination : Electrophilic iodination favors the 5-position due to the nitro group’s meta-directing effect. Optimize solvent polarity (e.g., DMF enhances I electrophilicity) and stoichiometry (1.2 equiv ICl) .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing electrostatic potential maps .

Q. What experimental approaches are recommended for studying the reactivity of this compound under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy at pH 1–13. Buffer solutions (e.g., phosphate, acetate) maintain pH, while aliquots are quenched at intervals for HPLC analysis .

- Product Identification : Use -NMR (if fluorinated analogs are synthesized) or LC-MS to detect intermediates (e.g., nitro-to-amine reduction products).

- Mechanistic Probes : Add radical scavengers (e.g., TEMPO) to determine if degradation follows free-radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.